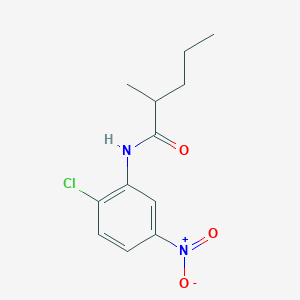![molecular formula C16H25NO B5033921 [1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
[1-(3-phenylbutyl)-2-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-phenylbutyl)-2-piperidinyl]methanol, also known as PBPM, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that acts as a selective agonist for the μ-opioid receptor. PBPM has been used for scientific research purposes to understand its mechanism of action and physiological effects.
Wirkmechanismus
[1-(3-phenylbutyl)-2-piperidinyl]methanol acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. This compound binds to the μ-opioid receptor and activates downstream signaling pathways, leading to the release of endogenous opioids such as enkephalins and endorphins. This results in the modulation of pain perception and the induction of feelings of reward and euphoria.
Biochemical and physiological effects:
This compound has been shown to have analgesic and antinociceptive effects in animal models. It has also been shown to have antidepressant properties and can improve mood in animal models of depression. This compound has been shown to modulate the immune system and the gut microbiome, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3-phenylbutyl)-2-piperidinyl]methanol is a useful tool for scientific research because it is a selective agonist for the μ-opioid receptor, which is involved in many physiological processes. However, this compound is a psychoactive drug and must be handled with care. Additionally, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(3-phenylbutyl)-2-piperidinyl]methanol. One area of interest is the role of the μ-opioid receptor in addiction and withdrawal. This compound can be used to investigate the mechanisms underlying opioid addiction and withdrawal and to develop new treatments for these conditions. Another area of interest is the modulation of the immune system and the gut microbiome by opioids. This compound can be used to investigate the effects of opioids on these systems and to develop new treatments for inflammatory diseases. Finally, this compound can be used to investigate the role of the μ-opioid receptor in pain perception and to develop new analgesic drugs.
Synthesemethoden
[1-(3-phenylbutyl)-2-piperidinyl]methanol can be synthesized by the reaction of 3-phenylbutyronitrile with 2-piperidinone in the presence of sodium borohydride. The resulting product is then converted to the corresponding methanol by the reduction with lithium aluminum hydride. The synthesis of this compound has been reported in several research articles and is a well-established method.
Wissenschaftliche Forschungsanwendungen
[1-(3-phenylbutyl)-2-piperidinyl]methanol has been used extensively in scientific research to understand its mechanism of action and physiological effects. It has been shown to have analgesic, antinociceptive, and antidepressant properties. This compound has also been used to study the role of the μ-opioid receptor in addiction and withdrawal. Additionally, this compound has been used to investigate the effects of opioids on the immune system and the gut microbiome.
Eigenschaften
IUPAC Name |
[1-(3-phenylbutyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14(15-7-3-2-4-8-15)10-12-17-11-6-5-9-16(17)13-18/h2-4,7-8,14,16,18H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANQIAXOIFQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCC1CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5033838.png)
![5-(3,4-dichlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5033851.png)
![3-bromo-4-ethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5033858.png)


![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)

![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)
![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
